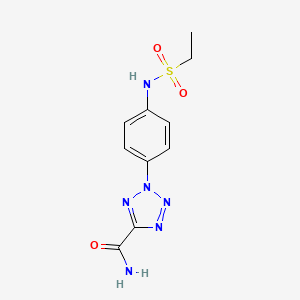

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

描述

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted at position 2 with a 4-(ethylsulfonamido)phenyl group and at position 5 with a carboxamide moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, contributes to metabolic stability and hydrogen-bonding capacity, which are critical in medicinal chemistry and materials science.

属性

IUPAC Name |

2-[4-(ethylsulfonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S/c1-2-20(18,19)14-7-3-5-8(6-4-7)16-13-10(9(11)17)12-15-16/h3-6,14H,2H2,1H3,(H2,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBSIJCKKHPNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-(ethylsulfonamido)benzonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

化学反应分析

Types of Reactions

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted tetrazole derivatives.

科学研究应用

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

作用机制

The mechanism of action of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Key Structural and Analytical Comparisons

Discussion :

- Triazole vs. Tetrazole : Compounds 1e and 1j (triazole-based) exhibit lower nitrogen content (~10%) compared to tetrazole derivatives, which typically have higher nitrogen density. This may influence hydrogen-bonding capacity and metabolic stability .

- Substituent Effects : The ethylsulfonamido group in the target compound and 1e/1j enhances hydrophilicity, whereas the thiophene and isopropylphenyl groups in ’s compound likely increase lipophilicity, affecting bioavailability .

Thiazole Carboxamides

Key Differences :

- Synthetic Routes : The target compound’s synthesis may require tetrazole ring formation (e.g., cyclization of nitriles with azides), while thiazole analogs rely on Hantzsch thiazole synthesis .

Sulfonylurea and Sulfonamide Agrochemicals

lists sulfonylurea herbicides (e.g., metsulfuron methyl) featuring sulfonamide groups linked to triazine rings. While structurally distinct from the target compound, these share sulfonamide moieties critical for herbicidal activity.

Comparison :

- Applications : Sulfonylureas act as acetolactate synthase inhibitors, whereas the tetrazole-carboxamide structure may favor different biological targets .

Pharmacopeial Carbamates and Ureas

Complex molecules in –7 (e.g., thiazolylmethyl carbamates) incorporate ureido and carbamate groups. These structures, while more elaborate, share functional groups (e.g., carboxamide) with the target compound.

Advantages of Simplicity :

- The target compound’s lack of stereocenters and fewer functional groups may improve synthetic accessibility and pharmacokinetic properties compared to multi-chiral Pharmacopeial compounds .

生物活性

The compound 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide belongs to the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Chemical Formula: CHNOS

- Molecular Weight: 286.32 g/mol

- IUPAC Name: 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Biological Activity Overview

Tetrazole derivatives, including the compound , have been associated with various pharmacological effects. The biological activity of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can be summarized as follows:

-

Antimicrobial Activity

- Studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A recent study reported that a related tetrazole compound displayed a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis, indicating potential for further exploration in antimicrobial applications .

-

Anti-inflammatory Effects

- Tetrazoles are known for their anti-inflammatory properties. In animal models, compounds similar to 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide demonstrated reduced edema in carrageenan-induced paw edema tests .

- Specific derivatives exhibited anti-inflammatory activity comparable to standard treatments like phenylbutazone, suggesting therapeutic potential in inflammatory diseases.

-

Analgesic and Anticonvulsant Properties

- Some tetrazole derivatives have been studied for analgesic effects, with predictions indicating potential activity against pain pathways .

- Additionally, certain compounds within this class have shown anticonvulsant activity in preclinical studies, warranting further investigation into their mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activity of tetrazoles is influenced by their structural variations. The presence of substituents on the phenyl ring and the nature of the functional groups attached to the tetrazole moiety significantly affect their potency and selectivity.

| Compound | Substituent | Activity Type | MIC (μg/mL) |

|---|---|---|---|

| 1 | Ethylsulfonamide | Antimicrobial | 100 |

| 2 | Methyl | Anti-inflammatory | 50 |

| 3 | Phenyl | Analgesic | TBD |

Case Studies

- In Vitro Studies

- In Vivo Studies

Future Directions

Research into the biological activity of 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is ongoing. Future studies should focus on:

- Detailed mechanistic studies to elucidate pathways involved in its antimicrobial and anti-inflammatory effects.

- Exploration of its potential as a lead compound for developing new therapeutic agents targeting pain and inflammation.

- Investigating its pharmacokinetic properties to assess suitability for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。